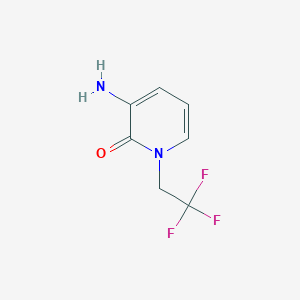

3-Amino-1-(2,2,2-trifluoroéthyl)-1,2-dihydropyridin-2-one

Vue d'ensemble

Description

3-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.14 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en protéomique

3-Amino-1-(2,2,2-trifluoroéthyl)-1,2-dihydropyridin-2-one: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé, grâce à ses propriétés uniques, peut être utilisé comme élément constitutif dans la synthèse de molécules plus complexes qui interagissent avec les protéines pour l'identification et l'analyse fonctionnelle .

Développement pharmaceutique

Dans l'industrie pharmaceutique, ce composé peut servir de précurseur ou d'intermédiaire dans la synthèse de divers médicaments. Son groupe trifluoroéthyle peut conférer certaines propriétés pharmacocinétiques telles qu'une lipophilie accrue, ce qui peut améliorer l'absorption et la distribution du médicament .

Synthèse organique

Ce composé trouve son application en synthèse organique, où il peut être utilisé pour introduire le groupe trifluoroéthyle dans d'autres molécules. Ceci est particulièrement utile dans le développement des produits agrochimiques et pharmaceutiques où la fraction trifluoroéthyle est recherchée pour son activité biologique .

Science des matériaux

En science des matériaux, This compound pourrait être étudié pour son utilisation potentielle dans la création de nouveaux matériaux. Son motif structurel pourrait être bénéfique pour la conception de polymères ou de revêtements aux propriétés uniques telles que la résistance à la dégradation ou la stabilité thermique .

Biologie chimique

La recherche en biologie chimique implique souvent l'étude de composés chimiques dans un contexte biologique. Ce composé pourrait être utilisé pour modifier des biomolécules ou pour créer de petites sondes moléculaires qui peuvent aider à comprendre les processus biologiques à un niveau chimique .

Chimie analytique

En chimie analytique, des dérivés de ce composé pourraient être utilisés comme étalons ou réactifs dans diverses techniques analytiques. Sa structure unique permet une détection et une quantification faciles, ce qui est essentiel dans des méthodes telles que la chromatographie ou la spectrométrie de masse .

Propriétés

IUPAC Name |

3-amino-1-(2,2,2-trifluoroethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)4-12-3-1-2-5(11)6(12)13/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGRUUJKXBHKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250672-75-3 | |

| Record name | 3-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)

![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)

![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)